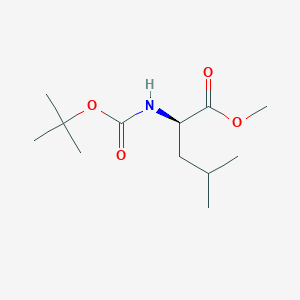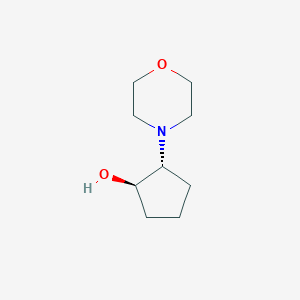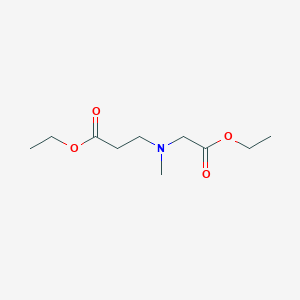
N-(2,3-dimethyl-6-nitrophenyl)acetamide
Übersicht
Beschreibung
N-(2,3-dimethyl-6-nitrophenyl)acetamide is a chemical compound that can be synthesized through various chemical reactions. It is related to other nitro, amino, and acetamino derivatives of aromatic compounds, which have been studied for their potential applications in different fields, including their bioactivity and optical properties.
Synthesis Analysis
The synthesis of related compounds involves several steps, including nitration, reduction, acetylation, and cyclization reactions. For instance, derivatives of 2,3-dimethylbenzofuran were synthesized through cyclo-dehydration of nitrophenoxybutanones, followed by reduction and acetylation to obtain the corresponding acetaminobenzofurans . Similarly, silylated derivatives of N-(2-hydroxyphenyl)acetamide were synthesized by reacting N-(2-hydroxyphenyl)acetamide with chlorotrimethylsilane, followed by transsilylation .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various techniques such as NMR spectroscopy, X-ray single-crystal analysis, and DFT methods. For example, the structure of 2-chloro-N-(3-methylphenyl)acetamide was analyzed, revealing the conformation of the N-H bond and the geometric parameters of the acetanilide . The crystal and molecular structure of 3-acetamido-4-(cyclooctylamino)nitrobenzene was also determined, showing distorted conformations of the eight-membered rings and hydrogen bonding patterns .
Chemical Reactions Analysis
The chemical reactions involving N-(2,3-dimethyl-6-nitrophenyl)acetamide and its derivatives can lead to various transformation products. For example, incubation with microorganisms can result in the formation of glucoside derivatives as detoxification products . The bioactivity of these compounds can also be affected by such transformations, as seen in the alteration of gene expression profiles in Arabidopsis thaliana .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(2,3-dimethyl-6-nitrophenyl)acetamide derivatives are influenced by their molecular structure. The planarity of the phenyl rings and the orientation of the acetamide group can affect the strain and π-bonding within the molecule . Additionally, the presence of nitro groups can contribute to the non-linear optical properties of these compounds, as observed in 3-nitroacetanilide .
Wissenschaftliche Forschungsanwendungen
Non-linear Optical Material
N-(2,3-dimethyl-6-nitrophenyl)acetamide has been identified as a potential organic non-linear optical (NLO) material. This compound crystallizes in the monoclinic system and has been found to exist in the chiral space group P21 with four independent molecules in the asymmetric unit. Such materials are essential in applications like optical switching, optical modulation, and frequency conversion (L. Mahalakshmi et al., 2002).
Anticancer, Anti-Inflammatory, and Analgesic Activities
Derivatives of N-(2,3-dimethyl-6-nitrophenyl)acetamide, specifically 2-(substituted phenoxy)acetamide derivatives, have been synthesized and evaluated for their anticancer, anti-inflammatory, and analgesic activities. These derivatives, particularly those with halogens on the aromatic ring, have shown potential in these therapeutic areas. Among them, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide has demonstrated notable anticancer, anti-inflammatory, and analgesic activities, suggesting its potential as a therapeutic agent (P. Rani et al., 2014).
Microbial Degradation and Bioactivity
Microorganisms like Aminobacter aminovorans, Paenibacillus polymyxa, and Arthrobacter MPI764 have been used to incubate 2-benzoxazolinone (BOA)-degradation products, producing various N-(2-hydroxyphenyl)acetamides, including nitrosylated and nitrated derivatives. These derivatives have shown significant bioactivity, including alterations in the expression profile of genes in Arabidopsis thaliana, highlighting their potential in biotechnological and agricultural applications (Sergey Girel et al., 2022).
Solvatochromism and Interaction with Solvents
N-(2,3-dimethyl-6-nitrophenyl)acetamide forms complexes with protophilic solvents, stabilized by bifurcate hydrogen bonds. These complexes are characterized by their interactions with solvents, temperature, phase state, and protophilic properties of the medium. This solvatochromism and the formation of three-centered solvation hydrogen complexes have implications for its behavior in various solvent environments and its potential applications in chemical sensing and molecular interaction studies (I. G. Krivoruchka et al., 2004).
Safety And Hazards
Eigenschaften
IUPAC Name |
N-(2,3-dimethyl-6-nitrophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-6-4-5-9(12(14)15)10(7(6)2)11-8(3)13/h4-5H,1-3H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZLTXJVPEMCPLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)[N+](=O)[O-])NC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80407977 | |
| Record name | N-(2,3-dimethyl-6-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80407977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethyl-6-nitrophenyl)acetamide | |
CAS RN |
138330-47-9 | |
| Record name | N-(2,3-dimethyl-6-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80407977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2',3'-DIMETHYL-6'-NITROACETANILIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-[4-bromo-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B174857.png)

![2,4-dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B174864.png)





